molecular formula C12H17N3O5S2 B2362174 Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1797341-98-0

Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2362174
CAS No.: 1797341-98-0
M. Wt: 347.4
InChI Key: GGDJLHVGXUNWRL-UHFFFAOYSA-N
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Description

Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a heterocyclic compound featuring a piperidine core substituted with a sulfonylacetate ester and a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. The thiadiazole moiety contributes to its electronic and steric properties, while the sulfonylacetate ester enhances solubility and reactivity. This compound’s synthesis likely involves coupling reactions between thiadiazole-carboxylic acid derivatives and functionalized piperidine intermediates, followed by sulfonation and esterification. Characterization would employ techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and chromatographic methods, as seen in analogous syntheses .

Properties

IUPAC Name

methyl 2-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S2/c1-8-11(21-14-13-8)12(17)15-5-3-9(4-6-15)22(18,19)7-10(16)20-2/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDJLHVGXUNWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Thiadiazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.
  • Piperidine Moiety : Enhances solubility and bioavailability.
  • Sulfonyl Group : Imparts stability and may influence interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into two main areas:

1. Anticancer Activity

Recent studies have shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings on the anticancer activity of related thiadiazole compounds:

CompoundCell LineIC50 Value (µg/mL)Mechanism of Action
5-(4-chlorophenyl)-1,3,4-thiadiazoleMCF-712.5Induces apoptosis via caspase activation
4-methylthiadiazole derivativesHepG220.0Cell cycle arrest at G2/M phase
N-(4-acetyl)-thiadiazole derivativeA54918.0Inhibition of cell proliferation

Case Study : A study conducted by Alam et al. (2011) reported that several thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) . The most active compound had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells.

2. Antimicrobial Activity

Thiadiazole derivatives also exhibit notable antimicrobial properties. The following table details the minimum inhibitory concentration (MIC) values for selected compounds:

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
Thiadiazole derivative AStaphylococcus aureus5.010.0
Thiadiazole derivative BEnterococcus faecalis15.630.0
Thiadiazole derivative CEscherichia coli7.815.6

Research Findings : A study published in MDPI demonstrated that a series of novel thiadiazole derivatives had MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, indicating strong antimicrobial activity .

The mechanisms underlying the biological activities of this compound are still being elucidated but may include:

  • Induction of Apoptosis : Many thiadiazoles trigger apoptotic pathways in cancer cells through the activation of caspases .
  • Cell Cycle Arrest : Some compounds have been shown to halt the cell cycle at specific phases, preventing further cell division .
  • Antimicrobial Effects : The sulfonyl group may enhance interaction with bacterial cell membranes or inhibit essential bacterial enzymes .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for various therapeutic applications, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. A study highlighted that compounds similar to methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate demonstrated effective inhibition against multidrug-resistant pathogens. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as linezolid .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines at concentrations above 10 µM. This reduction in viability indicates a promising avenue for further exploration in cancer therapeutics .

Anti-inflammatory Effects

The sulfonamide moiety present in the compound is known for its anti-inflammatory properties. Preliminary studies suggest that compounds with similar structures may inhibit pro-inflammatory cytokines, thus providing a basis for developing new anti-inflammatory agents.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant strains of Staphylococcus aureus (MRSA). The tested compound exhibited significant activity with MIC values significantly lower than those of commonly used antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative analysis assessing the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines, this compound demonstrated considerable cytotoxicity at concentrations exceeding 10 µM. This suggests its potential as a lead compound for developing novel anticancer drugs .

Research Findings and Insights

Research into this compound and its derivatives continues to reveal promising results across various fields:

Application Area Findings
AntimicrobialSignificant activity against MRSA with low MIC values
AnticancerReduction in cell viability in multiple cancer lines at concentrations >10 µM
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s structural analogs include sulfonamide- and piperidine-based derivatives reported in (e.g., 6d–6l ). Key comparisons:

Feature Target Compound Sulfonamide Analogs (e.g., 6d–6l)
Core Structure Piperidine ring with sulfonylacetate ester Piperazine/piperidine rings with sulfonamide linkages
Heterocyclic Moieties 4-Methyl-1,2,3-thiadiazole Benzenesulfonamide or fluorophenyl groups
Key Functional Groups Thiadiazole-carbonyl, sulfonylacetate ester Sulfamoylamino, biaryl-methyl groups
Synthesis Yield Not reported in evidence 45–85% (dependent on substituent positioning)
Melting Point Not reported in evidence 132–230°C (higher for fluorinated derivatives, e.g., 6h–6j : 210–230°C)
Characterization Presumed use of ¹H/¹³C NMR, MS, TLC Confirmed via ¹H/¹³C/¹⁹F NMR, MS, TLC

Key Observations :

  • The thiadiazole group in the target compound introduces a sulfur-containing heterocycle, which may enhance metabolic stability compared to benzenesulfonamides .
  • Sulfonylacetate esters (target) are more hydrolytically labile than sulfonamides (analogs), affecting bioavailability .
  • Fluorinated analogs (e.g., 6h–6j ) exhibit higher melting points due to increased molecular symmetry and intermolecular forces .
Heterocyclic Ring Systems

–7 describe pyrazole-fused triazine/tetrazine derivatives. While these lack thiadiazole or piperidine moieties, they highlight the role of heterocycles in modulating reactivity:

  • Thiadiazole vs. Triazine : Thiadiazoles (target) are less aromatic than triazines, increasing electrophilic substitution susceptibility.
  • Synthetic Complexity : Thiadiazole incorporation (target) may require selective protection/deprotection steps, akin to the challenges in pyrazole-triazine fusion .
Piperidine/Piperazine Conformation

The target compound’s piperidine ring may adopt chair or boat conformations, as analyzed in for six-membered rings. In contrast, piperazine analogs () exhibit greater rigidity due to the additional nitrogen, influencing binding interactions .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely mirrors the moderate yields (45–85%) of ’s analogs, though thiadiazole coupling may require optimized conditions .
  • Thermal Stability : The absence of fluorinated aryl groups (cf. 6h–6j ) suggests a lower melting point than 210°C, pending experimental validation.

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